molecular formula C11H13NO2 B13623950 rac-(3R,4R)-4-benzoyloxolan-3-amine

rac-(3R,4R)-4-benzoyloxolan-3-amine

Cat. No.: B13623950
M. Wt: 191.23 g/mol
InChI Key: NIRDMPWJYQTMJJ-NXEZZACHSA-N
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Description

rac-(3R,4R)-4-benzoyloxolan-3-amine is a chiral compound that belongs to the class of oxolanes It is characterized by the presence of a benzoyl group attached to the oxolane ring, which is further substituted with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4R)-4-benzoyloxolan-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable benzoyl-substituted precursor with an amine source in the presence of a catalyst can lead to the formation of the desired oxolane ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4R)-4-benzoyloxolan-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include oxo derivatives, hydroxyl-substituted oxolanes, and various substituted amine derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of rac-(3R,4R)-4-benzoyloxolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

[(3S,4S)-4-aminooxolan-3-yl]-phenylmethanone

InChI

InChI=1S/C11H13NO2/c12-10-7-14-6-9(10)11(13)8-4-2-1-3-5-8/h1-5,9-10H,6-7,12H2/t9-,10-/m1/s1

InChI Key

NIRDMPWJYQTMJJ-NXEZZACHSA-N

Isomeric SMILES

C1[C@H]([C@@H](CO1)N)C(=O)C2=CC=CC=C2

Canonical SMILES

C1C(C(CO1)N)C(=O)C2=CC=CC=C2

Origin of Product

United States

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